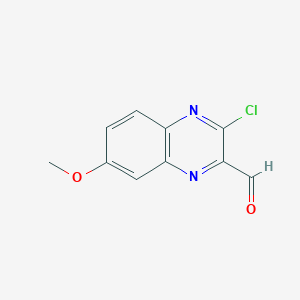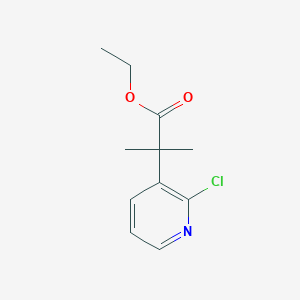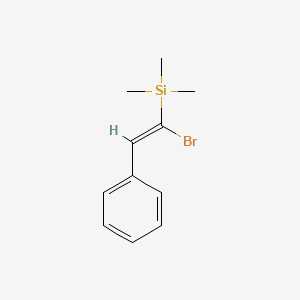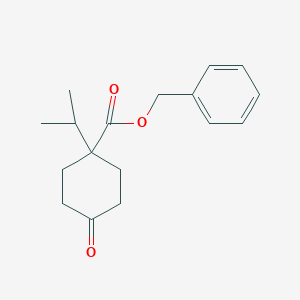
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C17H22O3 and a molecular weight of 274.35 g/mol . . This compound is characterized by its cyclohexane ring structure with an isopropyl group and a benzyl ester functional group.
Métodos De Preparación
The synthesis of benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid derivatives. One common method is the reaction of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to facilitate the formation of the ester bond. Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. Major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate has various applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways involving cyclohexane derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the ester and ketone functional groups play a crucial role in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely depending on the context of use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Benzyl 1-isopropyl-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as ethyl 4-oxocyclohexanecarboxylate . While both compounds share a cyclohexane ring structure with a ketone group, they differ in their ester functional groups (benzyl vs. ethyl). This difference can influence their reactivity, solubility, and applications. Other similar compounds include cyclohexanecarboxylic acid derivatives with various ester or alkyl substituents .
Propiedades
Fórmula molecular |
C17H22O3 |
|---|---|
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
benzyl 4-oxo-1-propan-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H22O3/c1-13(2)17(10-8-15(18)9-11-17)16(19)20-12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Clave InChI |
AMUZFAPNWSQXLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCC(=O)CC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)
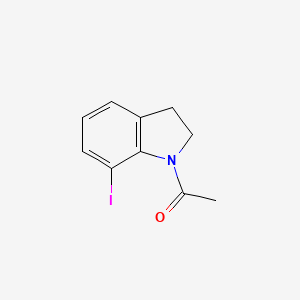
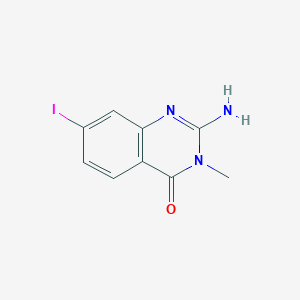

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
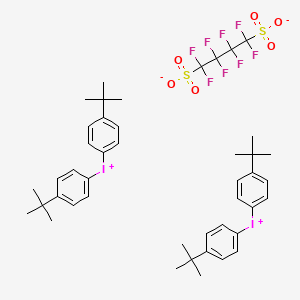
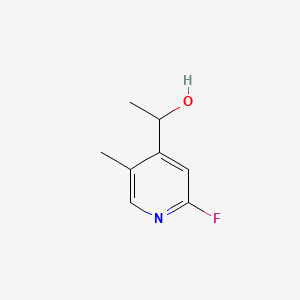

![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)

